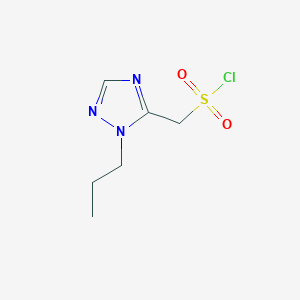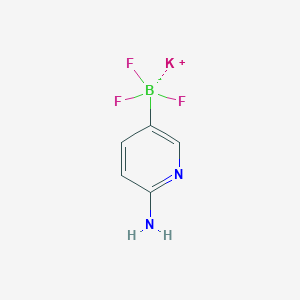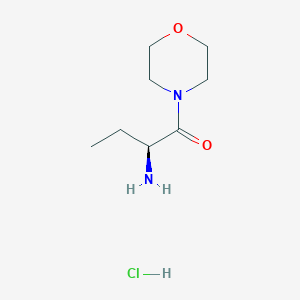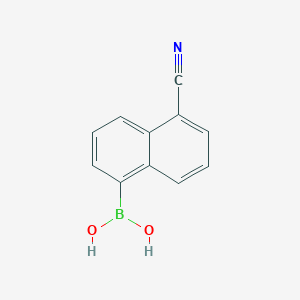
(5-Cyanonaphthalen-1-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyanonaphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for preparing (5-Cyanonaphthalen-1-yl)boronic acid is through the Suzuki-Miyaura coupling reaction.
Direct Borylation: Another method involves the direct borylation of naphthalene derivatives using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
化学反应分析
Types of Reactions:
Oxidation: (5-Cyanonaphthalen-1-yl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted naphthalene derivatives
科学研究应用
Chemistry:
Biology:
Protein Labeling: The compound is used in the labeling of proteins due to its ability to form stable complexes with diols.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry:
作用机制
The mechanism of action of (5-Cyanonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and drug delivery . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to inhibition or activation of specific biological processes .
相似化合物的比较
- Phenylboronic Acid
- Naphthylboronic Acid
- 4-Cyanophenylboronic Acid
Comparison:
- Uniqueness: (5-Cyanonaphthalen-1-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to other boronic acids .
- Reactivity: The presence of the cyano group also affects the reactivity of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
属性
分子式 |
C11H8BNO2 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC 名称 |
(5-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,14-15H |
InChI 键 |
JCHSUSVRPGQGLO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)

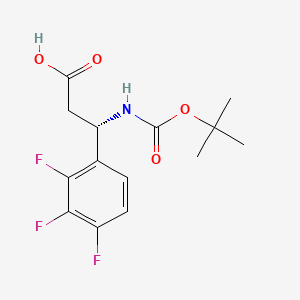
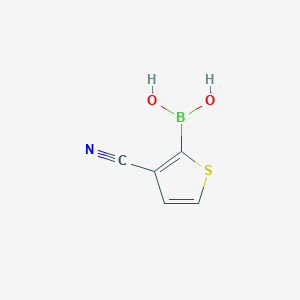
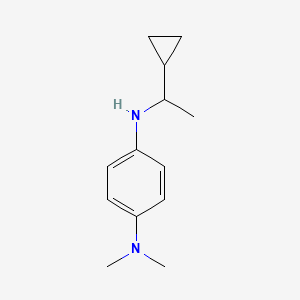
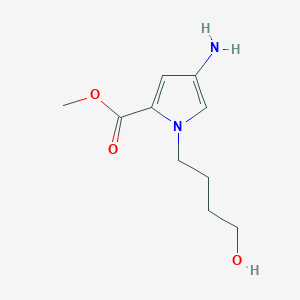
![3-Methyl-1-[3-(1-pyrrolidinyl)propyl]-1H-pyrazol-4-amine](/img/structure/B15300251.png)

![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
